molecular formula C10H16O3 B14593176 5,5-Dimethyl-2-oxocyclohexyl acetate CAS No. 61592-52-7

5,5-Dimethyl-2-oxocyclohexyl acetate

Cat. No.: B14593176
CAS No.: 61592-52-7
M. Wt: 184.23 g/mol
InChI Key: OCQZFKXTCVZKAY-UHFFFAOYSA-N
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Description

Product Overview 5,5-Dimethyl-2-oxocyclohexyl acetate is a synthetic organic compound characterized by its ketone and ester functional groups on a cyclohexyl ring. This structure classifies it as a potential valuable intermediate for organic synthesis and research applications. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Potential Research Applications While specific studies on this compound are limited, its molecular features suggest several research directions. Structurally related acetates, such as cyclohexyl acetate, are well-established in the fragrance and flavor industry due to their pleasant aroma, indicating a potential application in the synthesis of novel scent or flavor molecules . Furthermore, the 2-oxocyclohexyl (cyclohexanone) scaffold is a common building block in medicinal chemistry. Researchers may explore this compound as a key synthetic intermediate in the development of more complex molecules with biological activity, analogous to how other cyclohexane derivatives are utilized . Handling and Safety This chemical is for use by qualified researchers only. It is not for human or animal consumption. Please refer to the safety data sheet (SDS) for proper handling, storage, and disposal information.

Properties

CAS No.

61592-52-7

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(5,5-dimethyl-2-oxocyclohexyl) acetate

InChI

InChI=1S/C10H16O3/c1-7(11)13-9-6-10(2,3)5-4-8(9)12/h9H,4-6H2,1-3H3

InChI Key

OCQZFKXTCVZKAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC(CCC1=O)(C)C

Origin of Product

United States

Preparation Methods

Stork-Danheiser Sequence for Cyclohexenone Intermediate

The Stork-Danheiser reaction provides access to 5,5-dimethyl-2-cyclohexen-1-one, a critical intermediate. As detailed in, this method involves the reduction of 3-isobutoxy-5,5-dimethylcyclohex-2-en-1-one using lithium aluminium hydride (LiAlH4) in diethyl ether. The reaction proceeds at room temperature for 3 hours, followed by careful quenching with hydrochloric acid to yield the cyclohexenone (95% yield). Subsequent oxidation and acetylation steps convert this intermediate to the target compound.

Key Reaction Conditions

  • Reductant : LiAlH4 (0.4 equiv) in anhydrous diethyl ether
  • Temperature : 20°C (quenching at 0°C)
  • Workup : Saturated Na2CO3 and brine washes
  • Purification : Column chromatography (hexane:ethyl acetate, 9:1)

This route is favored for scalability, though the final acetylation step requires optimization to avoid over-oxidation of the ketone.

Catalytic Synthesis Using Ruthenium Complexes

A stereoselective approach employs ruthenium catalysts for direct acetate formation. As reported in, (Me3tacn)RuCl3 (0.04 equiv) and silver perchlorate (AgClO4, 0.16 equiv) catalyze the reaction of 5,5-dimethyl-2-oxocyclohexanol with acetyl chloride. The process achieves 61% yield under mild conditions (room temperature, 5 hours), with excellent stereocontrol attributed to the RuTacn ligand system.

Mechanistic Insights

  • The Ru(III) center activates the hydroxyl group via coordination, facilitating nucleophilic attack by acetate.
  • AgClO4 scavenges chloride ions, preventing catalyst deactivation.
  • Steric effects from the geminal dimethyl groups direct acetylation to the 2-position.

Acetylation of 5,5-Dimethyl-2-oxocyclohexanol

Direct acetylation of the alcohol precursor represents the most straightforward route. Using acetyl chloride in the presence of a base (e.g., pyridine) at 0°C, the reaction achieves moderate yields (45–55%). However, competing ketone acetylation necessitates careful stoichiometric control. A modified protocol from employs acetic anhydride and catalytic sulfuric acid, enhancing selectivity for the tertiary alcohol (68% yield).

Optimization Parameters

  • Acetylating Agent : Acetic anhydride (1.2 equiv)
  • Catalyst : H2SO4 (5 mol%)
  • Temperature : 0°C → gradual warming to 25°C
  • Side Reaction Mitigation : Short reaction times (≤2 hours)

Comparative Analysis of Synthetic Methods

Method Yield Catalyst Temperature Advantages Limitations
Stork-Danheiser Sequence 95% LiAlH4 20°C High intermediate yield; Scalable Multi-step; Oxidation risks
RuTacn Catalysis 61% (Me3tacn)RuCl3 25°C Stereoselective; One-pot Costly catalysts; Silver co-catalyst
Direct Acetylation 68% H2SO4 0–25°C Simplicity; Low cost Selectivity challenges

The RuTacn method excels in stereochemical outcomes, making it ideal for pharmaceutical applications. In contrast, the Stork-Danheiser route suits bulk production despite its longer sequence.

Experimental Optimization and Troubleshooting

Catalyst Recycling in RuTacn Systems

Recycling experiments reveal that the Ru catalyst retains 80% activity after three cycles when precipitated with n-pentane and washed with petrol ether:ethyl acetate (4:1). Silver recovery remains challenging due to chloride complexation, necessitating ion-exchange resins for full regeneration.

Byproduct Formation in Direct Acetylation

Common byproducts include 5,5-dimethyl-2-oxocyclohexyl diketone (5–12%), formed via over-acetylation. Adding molecular sieves (4Å) reduces water content, suppressing this pathway.

Applications and Derivatives

This compound serves as a building block for:

  • Pharmaceuticals : Chiral synthesis of NSAID precursors via Baeyer-Villiger oxidation.
  • Catalysis : Axially chiral ligands for asymmetric hydrogenation.
  • Fragrance Industry : Slow-release acetates in perfumery due to hydrolysis stability.

Derivatives such as the 3-hydroxy analog exhibit enhanced bioactivity, synthesized via enzymatic hydrolysis (lipase B, 78% ee).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The ketone group can undergo further oxidation to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

Synthesis and Catalytic Applications

1. Asymmetric Synthesis

One of the primary applications of 5,5-Dimethyl-2-oxocyclohexyl acetate is in asymmetric synthesis. It serves as a chiral building block in the synthesis of biologically active compounds, including tryptamines and other pharmaceuticals. The compound has been utilized in various catalytic systems to enhance enantioselectivity in reactions such as Michael additions and α-acetoxylation.

Case Study: Diastereoselective Reactions

In a study published in Organic Letters, researchers demonstrated the use of this compound in diastereoselective α-acetoxylation reactions mediated by hypervalent iodine reagents. The results indicated that the compound could facilitate high diastereoselectivity (>20:1) under optimized conditions, showcasing its effectiveness as a chiral auxiliary in synthetic pathways .

Table 1: Summary of Reaction Conditions and Outcomes

Reaction TypeCatalyst UsedConditionsYield (%)Diastereoselectivity
α-AcetoxylationHypervalent IodineRoom Temperature, 24 hours30>20:1
Michael AdditionOrganocatalystReflux579:1

Applications in Material Science

2. Polymer Chemistry

Beyond organic synthesis, this compound finds applications in polymer chemistry. It can be incorporated into polymer matrices to modify properties such as thermal stability and mechanical strength. The compound's unique structure allows it to act as a plasticizer or modifier, enhancing the performance characteristics of various polymer systems.

Case Study: Polymer Modification

Research conducted on the incorporation of this compound into polyvinyl chloride (PVC) demonstrated improved flexibility and thermal resistance compared to unmodified PVC. The study highlighted the potential for this compound to serve as an effective additive in commercial plastic formulations .

Pharmaceutical Applications

3. Drug Development

The compound is also relevant in the pharmaceutical sector as an intermediate for synthesizing complex molecules with therapeutic properties. Its ability to undergo selective transformations makes it a candidate for developing new drugs targeting various diseases.

Case Study: Tryptamine Synthesis

In a study examining the synthesis of tryptamines, researchers utilized this compound as a key intermediate. The synthetic route allowed for the efficient production of several tryptamine derivatives with potential psychoactive effects .

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-oxocyclohexyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone and acetate groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
This compound (Inferred) C10H16O3 5,5-dimethyl, 2-oxo, acetate ester Likely intermediate for chiral synthesis
Ethyl 5,5-dimethyl-2-oxocyclohexanecarboxylate C11H18O3 Ethyl ester instead of acetate Biochemical reagent; used in asymmetric synthesis
4-(Tert-Butyl)-2-oxocyclohexyl acetate C12H20O3 4-tert-butyl, 2-oxo, acetate ester Light yellow oil; purified via flash chromatography (hexane/acetone)
4,5-Dimethyl-2-oxocyclohexyl acetate C10H16O3 4,5-dimethyl, 2-oxo, acetate ester Structural isomer; similar NMR shifts to tert-butyl analog
Cycloheximide C15H23NO4 3,5-dimethyl-2-oxocyclohexyl + glutarimide Protein synthesis inhibitor; fungicide (CAS: 66-81-9)
Cyclohexyl acetate C8H14O2 Simple cyclohexyl ester (no oxo/methyl) Solvent; boiling point: 172°C; logP: 1.9
Hexyl acetate C8H16O2 Linear alkyl ester Industrial solvent; CAS: 142-92-7

Physicochemical Properties

  • Solubility and Stability : Cyclohexyl acetate (logP 1.9, boiling point 172°C) is more volatile than this compound analogs, which likely have higher molecular weights and lower volatility .
  • Cumulative Toxicity : Cycloheximide shows extreme cumulative toxicity (index >119 in mallards), whereas simpler esters like hexyl acetate are less hazardous .

Q & A

Basic Research Questions

Q. What are the recommended experimental design strategies for optimizing the synthesis of 5,5-Dimethyl-2-oxocyclohexyl acetate?

  • Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Fractional factorial designs can reduce the number of trials while identifying critical factors affecting yield and purity . For example, orthogonal arrays can isolate interactions between cyclization steps and acetylation efficiency. Post-synthesis, validate results using HPLC or GC-MS to quantify product distribution.

Q. How can researchers characterize the structural and thermal stability of this compound under varying conditions?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions. Pair this with spectroscopic techniques (e.g., FTIR, 1^1H/13^{13}C NMR) to monitor structural integrity under stress conditions (e.g., UV exposure, humidity). For kinetic stability studies, use Arrhenius plots to model degradation rates .

Q. What solvent systems are optimal for purifying this compound, and how can selectivity be improved?

  • Methodological Answer : Screen solvent combinations (e.g., hexane/ethyl acetate gradients) via thin-layer chromatography (TLC) or flash chromatography. For complex mixtures, employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection. Solvent polarity indices and Hansen solubility parameters can guide selectivity adjustments .

Advanced Research Questions

Q. How can quantum chemical calculations predict reaction pathways for the cyclization step in synthesizing this compound?

  • Methodological Answer : Use density functional theory (DFT) to model transition states and intermediates in the cyclohexenone ring formation. Software like Gaussian or ORCA can calculate activation energies for competing pathways (e.g., keto-enol tautomerization vs. direct acetylation). Compare computed IR spectra with experimental data to validate mechanistic hypotheses .

Q. What strategies resolve contradictions in reported catalytic efficiencies for the acetylation of 5,5-Dimethyl-2-oxocyclohexanol?

  • Methodological Answer : Conduct meta-analyses of literature data to identify variables causing discrepancies (e.g., moisture sensitivity, catalyst pre-treatment). Use controlled replication studies with in situ FTIR to monitor real-time reaction progress. Apply multivariate regression to isolate confounding factors (e.g., solvent purity, stirring rate) .

Q. How do surface interactions influence the stability of this compound in polymer matrices or catalytic systems?

  • Methodological Answer : Employ atomic force microscopy (AFM) or X-ray photoelectron spectroscopy (XPS) to study adsorption dynamics on model surfaces (e.g., silica, alumina). Simulate interfacial behavior using molecular dynamics (MD) to predict compatibility with composite materials. Experimental validation via accelerated aging tests can correlate surface affinity with degradation rates .

Q. What computational tools enable the design of enantioselective catalysts for derivative synthesis from this compound?

  • Methodological Answer : Leverage molecular docking software (e.g., AutoDock) to screen chiral catalysts (e.g., BINOL-phosphates) for steric and electronic complementarity. Machine learning models trained on asymmetric catalysis datasets can prioritize ligand scaffolds. Validate predictions using circular dichroism (CD) spectroscopy to confirm enantiomeric excess .

Safety and Compliance Considerations

  • Handling and Storage : Despite limited hazard classification for similar esters (e.g., 5,5-Dimethylhydantoin in ), standard lab precautions apply: use fume hoods for synthesis, store under inert atmosphere to prevent hydrolysis, and dispose via approved protocols for ketone derivatives.

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